1-BENZYL-3-N-BOC-AMINOPIPERIDINE
Overview
Description
1-BENZYL-3-N-BOC-AMINOPIPERIDINE: is an organic compound with the molecular formula C17H26N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-3-N-BOC-AMINOPIPERIDINE typically involves the reaction of tert-butyl chloroformate with 1-benzylpiperidin-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed at room temperature and under an inert atmosphere to prevent any side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-BENZYL-3-N-BOC-AMINOPIPERIDINE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carbonyl compounds.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halides, alkoxides, in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: 1-BENZYL-3-N-BOC-AMINOPIPERIDINE is used as a building block in organic synthesis. It is often employed in the synthesis of more complex molecules due to its stability and reactivity.
Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals. It serves as a precursor for the synthesis of various drugs, particularly those targeting the central nervous system.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique structure makes it a valuable intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 1-BENZYL-3-N-BOC-AMINOPIPERIDINE involves its interaction with specific molecular targets. In medicinal applications, it often acts on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
- tert-Butyl (1-benzylpiperidin-4-yl)carbamate
- tert-Butyl (1-benzylpiperidin-2-yl)carbamate
- 1-BENZYL-3-N-BOC-AMINOPIPERIDINE
Comparison: While all these compounds share a similar core structure, the position of the substituents on the piperidine ring can significantly affect their chemical properties and reactivity. This compound is unique due to the position of the tert-butyl and benzyl groups, which influence its stability and reactivity in chemical reactions .
Properties
IUPAC Name |
tert-butyl N-(1-benzylpiperidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-15-10-7-11-19(13-15)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLXSEZUQISPRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620583 | |
Record name | tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478828-62-5 | |
Record name | tert-Butyl (1-benzylpiperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80620583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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